REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([Cl:10])[C:3]=1[CH:4]=O.[CH3:11][O:12][C:13](=[O:22])[C:14]1[CH:19]=[CH:18][C:17]([NH2:20])=[C:16]([NH2:21])[CH:15]=1>CS(C)=O.CCOC(C)=O>[CH3:11][O:12][C:13]([C:14]1[CH:19]=[CH:18][C:17]2[N:20]=[C:4]([C:3]3[C:2]([Cl:1])=[CH:9][CH:8]=[CH:7][C:6]=3[Cl:10])[NH:21][C:16]=2[CH:15]=1)=[O:22]
|
Name
|
FeCl3
|
Quantity
|
1.46 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5.27 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=O)C(=CC=C1)Cl
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(=C(C=C1)N)N)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
FeCl3
|
Quantity
|
0.73 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Type
|
CUSTOM
|
Details
|
to stir open to the air for 17 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
STIRRING
|
Details
|
Stir for an additional 24 hr
|
Duration
|
24 h
|
Type
|
EXTRACTION
|
Details
|
extract with water (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the organic phase over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporate the solvent
|
Type
|
CUSTOM
|
Details
|
Triturate the residue with DCM
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CC2=C(N=C(N2)C2=C(C=CC=C2Cl)Cl)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |